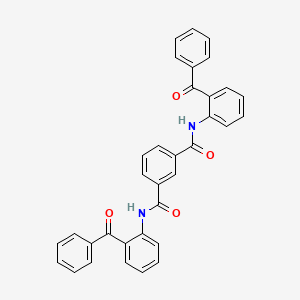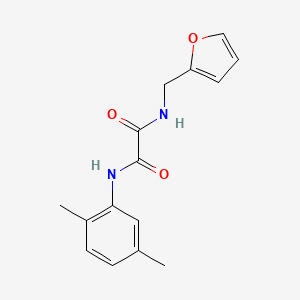
N,N'-bis(2-benzoylphenyl)isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(2-benzoylphenyl)isophthalamide (BBPI) is a synthetic compound that has gained significant attention in the field of chemical and biological research. BBPI is a member of the isophthalic amide family, which is known for its diverse applications in various fields. BBPI has been found to possess unique properties that make it an ideal candidate for a range of scientific applications.
Mécanisme D'action
The mechanism of action of N,N'-bis(2-benzoylphenyl)isophthalamide is not fully understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. N,N'-bis(2-benzoylphenyl)isophthalamide has been found to exhibit inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
N,N'-bis(2-benzoylphenyl)isophthalamide has been found to exhibit various biochemical and physiological effects. N,N'-bis(2-benzoylphenyl)isophthalamide has been shown to possess antioxidant properties, which can help in the prevention of oxidative stress-related diseases. N,N'-bis(2-benzoylphenyl)isophthalamide has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. N,N'-bis(2-benzoylphenyl)isophthalamide has been shown to exhibit cytotoxic activity against various cancer cell lines, indicating its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-bis(2-benzoylphenyl)isophthalamide in lab experiments include its high purity, stability, and ease of synthesis. N,N'-bis(2-benzoylphenyl)isophthalamide is also highly soluble in organic solvents, making it easy to handle in lab experiments. However, the limitations of using N,N'-bis(2-benzoylphenyl)isophthalamide in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research and development of N,N'-bis(2-benzoylphenyl)isophthalamide. One potential direction is the synthesis of N,N'-bis(2-benzoylphenyl)isophthalamide derivatives with enhanced properties, such as increased fluorescence intensity or improved biological activity. Another direction is the investigation of the mechanism of action of N,N'-bis(2-benzoylphenyl)isophthalamide, which can provide insights into its potential applications in various fields. Additionally, the development of new synthesis methods for N,N'-bis(2-benzoylphenyl)isophthalamide can help in reducing its cost and increasing its availability.
Conclusion
In conclusion, N,N'-bis(2-benzoylphenyl)isophthalamide (N,N'-bis(2-benzoylphenyl)isophthalamide) is a synthetic compound that has gained significant attention in the field of chemical and biological research. N,N'-bis(2-benzoylphenyl)isophthalamide has been found to possess unique properties that make it an ideal candidate for a range of scientific applications. The synthesis method of N,N'-bis(2-benzoylphenyl)isophthalamide involves a reaction between 2-benzoylbenzoic acid and isophthaloyl dichloride. N,N'-bis(2-benzoylphenyl)isophthalamide has been extensively studied for its potential applications in various fields, such as material science, organic chemistry, and medicinal chemistry. N,N'-bis(2-benzoylphenyl)isophthalamide has been found to exhibit various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. The advantages of using N,N'-bis(2-benzoylphenyl)isophthalamide in lab experiments include its high purity, stability, and ease of synthesis, while the limitations include its high cost and limited availability. The future directions for the research and development of N,N'-bis(2-benzoylphenyl)isophthalamide include the synthesis of N,N'-bis(2-benzoylphenyl)isophthalamide derivatives with enhanced properties, investigation of the mechanism of action of N,N'-bis(2-benzoylphenyl)isophthalamide, and the development of new synthesis methods for N,N'-bis(2-benzoylphenyl)isophthalamide.
Méthodes De Synthèse
N,N'-bis(2-benzoylphenyl)isophthalamide can be synthesized by a reaction between 2-benzoylbenzoic acid and isophthaloyl dichloride in the presence of a suitable solvent and a base. The reaction yields a white crystalline solid, which can be purified by recrystallization. The purity of the compound can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N,N'-bis(2-benzoylphenyl)isophthalamide has been extensively studied for its potential applications in various fields, such as material science, organic chemistry, and medicinal chemistry. N,N'-bis(2-benzoylphenyl)isophthalamide has been found to exhibit excellent fluorescent properties, making it an ideal candidate for use in fluorescence-based sensors. N,N'-bis(2-benzoylphenyl)isophthalamide has also been used as a building block for the synthesis of various organic compounds, such as dendrimers, polymers, and macrocycles.
Propriétés
IUPAC Name |
1-N,3-N-bis(2-benzoylphenyl)benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O4/c37-31(23-12-3-1-4-13-23)27-18-7-9-20-29(27)35-33(39)25-16-11-17-26(22-25)34(40)36-30-21-10-8-19-28(30)32(38)24-14-5-2-6-15-24/h1-22H,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJJKRFSPPWOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5107060.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5107063.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)



![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)